An In-depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol: Properties, Synthesis, and Applications
This guide offers a comprehensive technical overview of 2-Methoxy-5-methylpyridin-3-ol, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. While specific experimental data for this molecule is sparse in publicly accessible literature, this document consolidates available information and provides expert analysis based on established principles of chemical reactivity and spectroscopy of analogous structures. The content is structured to provide foundational knowledge, predictive insights, and practical guidance for professionals working with novel chemical entities.
Introduction: The Pyridin-3-ol Scaffold
Pyridin-3-ol and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a benzene ring, introduces a nitrogen atom that acts as a hydrogen bond acceptor and can modulate the compound's basicity, solubility, and metabolic stability. The hydroxyl group at the 3-position imparts phenolic character, providing a site for hydrogen bonding, salt formation, and further chemical modification.
2-Methoxy-5-methylpyridin-3-ol (CAS No. 1227574-65-3) is a multi-functionalized derivative within this class. Its unique substitution pattern—a methoxy group ortho to the nitrogen, a hydroxyl group, and a methyl group—offers a rich platform for synthetic elaboration and fine-tuning of physicochemical properties. While this specific molecule is not yet widely cited in drug development literature, its structural alerts suggest significant potential as a versatile building block for creating new chemical entities. The related compound, 2-Methoxy-5-methylpyridin-3-amine, for instance, serves as a precursor to the antibiotic streptonigrin, highlighting the value of this substitution pattern in bioactive molecules.[2]
Physicochemical and Structural Properties
Precise experimental data on the physical properties of 2-Methoxy-5-methylpyridin-3-ol are not extensively reported. The information available is primarily from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1227574-65-3 | [3] |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI | 1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3 | [3] |
| SMILES | COc1ncc(C)cc1O | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Predicted Spectroscopic Profile
No public experimental spectra are available for 2-Methoxy-5-methylpyridin-3-ol. However, a predictive analysis based on its functional groups and data from analogous compounds provides a reliable guide for its characterization.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Ar-H (2 protons): Two singlets or narrow doublets expected in the aromatic region (~6.5-8.0 ppm). - -OCH₃ (3 protons): A sharp singlet around 3.8-4.0 ppm.[4] - -CH₃ (3 protons): A sharp singlet around 2.2-2.5 ppm. - -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Ar-C (5 carbons): Signals expected in the range of 110-160 ppm. The carbon bearing the methoxy group (C2) would be significantly downfield.[5] - -OCH₃ (1 carbon): Signal expected around 55-60 ppm.[6] - -CH₃ (1 carbon): Signal expected in the aliphatic region, ~15-20 ppm.[7] |
| IR Spectroscopy | - O-H stretch (phenolic): Broad band from 3200-3600 cm⁻¹. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C / C=N stretch (aromatic ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[8] - C-O stretch (ether & phenol): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z = 139. - Key Fragments: Loss of a methyl radical ([M-15]⁺), loss of carbon monoxide from the phenolic ring ([M-28]⁺), and other fragments characteristic of pyridine ring cleavage. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A specific, validated synthesis for 2-Methoxy-5-methylpyridin-3-ol is not published in peer-reviewed literature. However, a plausible retro-synthetic analysis suggests a multi-step route starting from a commercially available picoline derivative. The following workflow represents a chemically sound, albeit hypothetical, pathway.
Causality Behind Experimental Choices: The proposed route leverages well-established transformations in pyridine chemistry. Nitration of the electron-rich pyridine N-oxide is a standard method for introducing a nitro group, which can then be reduced to an amine. The subsequent Sandmeyer-type reaction (diazotization followed by hydrolysis) is a classic method for converting an aromatic amine to a hydroxyl group.
Caption: A proposed synthetic workflow for 2-Methoxy-5-methylpyridin-3-ol.
Core Reactivity
The reactivity of 2-Methoxy-5-methylpyridin-3-ol is governed by its three key functional groups: the pyridine nitrogen, the phenolic hydroxyl, and the electronically-influenced pyridine ring.
-
Pyridine Nitrogen: As a weak base, the nitrogen can be protonated by acids to form pyridinium salts. It is also a nucleophile and can react with alkyl halides to form quaternary N-alkylpyridinium salts, a reaction that can significantly alter the molecule's solubility and biological activity.[9]
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions to generate ethers and esters, respectively. These derivatives are crucial for probing structure-activity relationships (SAR) in drug discovery.
-
Aromatic Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene.[10] However, the strong electron-donating effects of the hydroxyl and methoxy groups activate the ring, making substitution possible. The positions ortho and para to the hydroxyl group are the most likely sites of electrophilic attack. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 4- or 6-positions.
Caption: Key reactive sites on the 2-Methoxy-5-methylpyridin-3-ol scaffold.
Potential Applications in Drug Development
Substituted pyridines are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions and their favorable ADME (absorption, distribution, metabolism, and excretion) properties. 2-Methoxy-5-methylpyridin-3-ol is a promising scaffold for several reasons:
-
Scaffold for Library Synthesis: The three distinct functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of analogs to explore SAR.
-
Hydrogen Bonding: The phenolic -OH and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively. These interactions are critical for molecular recognition and binding to protein targets like kinases and G-protein coupled receptors.
-
Property Modulation: The methyl and methoxy groups can be used to tune lipophilicity and metabolic stability. For example, the methoxy group can block a potential site of metabolism or be metabolically cleaved (O-demethylation) to reveal a more polar hydroxyl group, a strategy sometimes used in prodrug design.
-
Bioisosteric Replacement: This scaffold can be used as a bioisosteric replacement for other aromatic systems, like catechols or substituted phenols, in known pharmacophores to improve properties such as selectivity or reduce off-target effects.
Safety and Handling
GHS Hazard Information
Based on supplier safety data, 2-Methoxy-5-methylpyridin-3-ol is classified with the following hazards.[3]
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
Signal Word: Warning
GHS Pictogram: GHS07 (Exclamation Mark)[3]
Protocol: Safe Handling and Emergency Response
Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is classified as a combustible solid.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Workflow
Caption: Emergency response workflow for exposure to 2-Methoxy-5-methylpyridin-3-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-5-methylpyridin-3-amine | 179677-17-9 | EHA67717 [biosynth.com]
- 3. 2-Methoxy-5-methylpyridin-3-ol AldrichCPR 1227574-65-3 [sigmaaldrich.com]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
